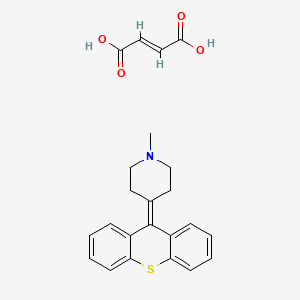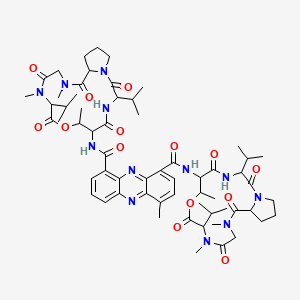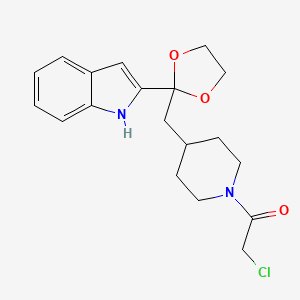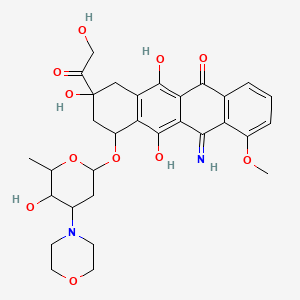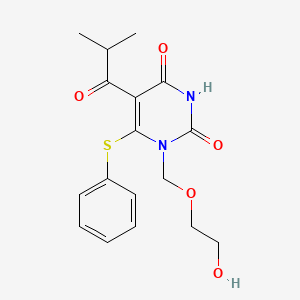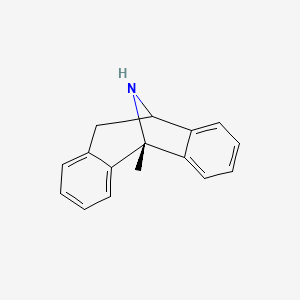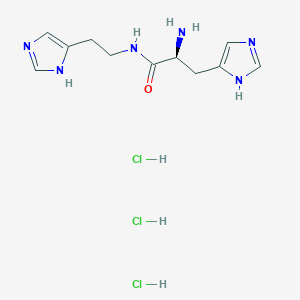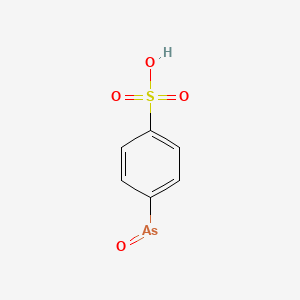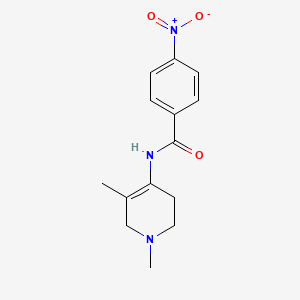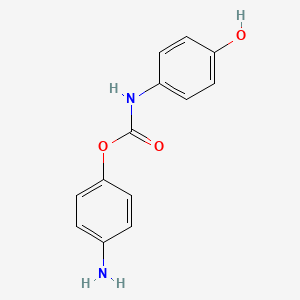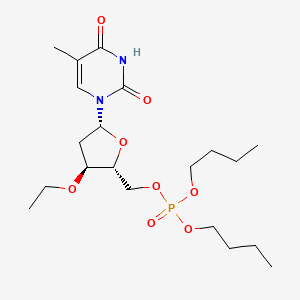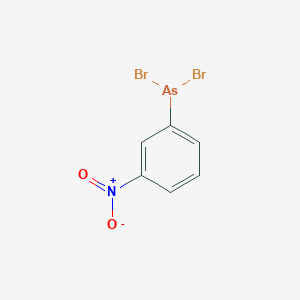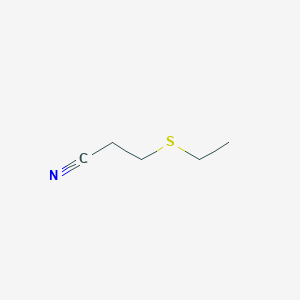
4-(Trichloromethoxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trichloromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethoxy group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Trichloromethoxy)benzoyl chloride can be synthesized through the chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures . The reaction typically involves the substitution of the methoxy group with a trichloromethoxy group, facilitated by the presence of chlorine gas.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled chlorination of 4-methoxybenzoyl chloride in a reactor, with careful monitoring of temperature and chlorine gas flow to ensure complete conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trichloromethoxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
4-(Trichloromethoxy)benzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(Trichloromethoxy)benzoyl chloride has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mécanisme D'action
The mechanism of action of 4-(Trichloromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The trichloromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrichloride: Similar in structure but lacks the acyl chloride group.
Benzoyl Chloride: Similar in structure but lacks the trichloromethoxy group.
Uniqueness
4-(Trichloromethoxy)benzoyl chloride is unique due to the presence of both the trichloromethoxy and acyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
36823-89-9 |
|---|---|
Formule moléculaire |
C8H4Cl4O2 |
Poids moléculaire |
273.9 g/mol |
Nom IUPAC |
4-(trichloromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Clé InChI |
LYJCNWQXQAONLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


